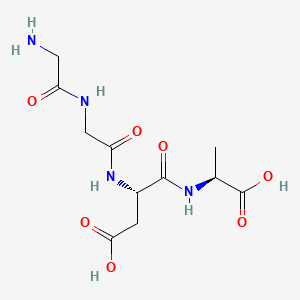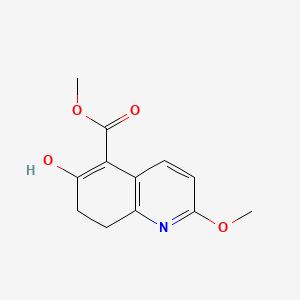
Methyl 2-methoxy-6-oxo-5,6,7,8-tetrahydroquinoline-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-methoxy-6-oxo-5,6,7,8-tetrahydroquinoline-5-carboxylate (MMTQC) is an organic compound that belongs to the class of quinoline-based molecules. It is a colorless solid that has been used in various scientific research applications. MMTQC has been used in the synthesis of various compounds, such as heterocyclic compounds and pharmaceutical compounds. In addition, it has been used in the development of new drugs and in the study of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
-
Synthesis and Molecular Structure Analysis
- Field: Chemistry of Heterocyclic Compounds
- Application: This compound is used in the synthesis of methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates .
- Method: The compound is obtained as a result of 3-amino-5,5-dimethylcyclohex-2-enone reaction with the methyl esters of acyl (aroyl)pyruvic acids . The structure of the compound was established by X-ray structural analysis .
- Results: The structure of the compound was confirmed by X-ray structural analysis. The conjugation system of the heterocycle is planar within 0.05 Å, and the C (3) atom deviates from the ring plane by 0.63 Å .
-
Synthesis and Biological Activity of Cu (II) Complexes
- Field: Pharmaceutical and Pharmacological Sciences
- Application: The compound is used in the synthesis of novel Cu (II) complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones .
- Method: The pro-ligands and their Cu (II) complexes have been prepared and characterized .
- Results: Complexes exhibited a high cytotoxicity against human tumor cells and 3D spheroids derived from solid tumors, related to the high cellular uptake . They also showed a high selectivity towards cancerous cell lines with respect to non-cancerous cell lines and were able to circumvent cisplatin resistance .
-
Synthesis of Fused Furan Derivatives
- Field: Organic Chemistry
- Application: The compound is used in the synthesis of fused furan derivatives .
- Method: The addition of chloroacetaldehyde to 4-hydroxy-2 (1 H )-quinolinone derivatives in the presence of aqueous potassium carbonate gives mainly 3′-hydroxy-furo [3,2- c ]quinolin-4 (5 H )-ones .
- Results: The synthesis resulted in the formation of fused furoquinolin-2-ones .
-
Synthesis of Quinoline Derivatives
- Field: Medicinal Chemistry
- Application: The compound is used in the synthesis of quinoline derivatives .
- Method: The reaction of 3-amino-5,5-dimethylcyclohex-2-enone with the methyl esters of acyl (aroyl)pyruvic acids results in the formation of 2-substituted methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates .
- Results: The structure of the compound was confirmed by X-ray structural analysis. The conjugation system of the heterocycle is planar within 0.05 Å, and the C (3) atom deviates from the ring plane by 0.63 Å .
-
Synthesis of Fused Heterocycles
- Field: Molecular Diversity
- Application: The compound is used in the synthesis of related four-membered to seven-membered heterocycles .
- Method: The addition of chloroacetaldehyde to 4-hydroxy-2 (1 H )-quinolinone derivatives in the presence of aqueous potassium carbonate gives mainly 3′-hydroxy-furo [3,2- c ]quinolin-4 (5 H )-ones .
- Results: The synthesis resulted in the formation of fused furoquinolin-2-ones .
-
Synthesis of Methyl 2-Substituted 7,7-Dimethyl-5-Oxo-5,6,7,8-Tetrahydroquinoline-4-Carboxylates
- Field: Chemistry of Heterocyclic Compounds
- Application: The compound is used in the synthesis of methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates .
- Method: The compound is obtained as a result of 3-amino-5,5-dimethylcyclohex-2-enone reaction with the methyl esters of acyl (aroyl)pyruvic acids . The structure of the compound was established by X-ray structural analysis .
- Results: The structure of the compound was confirmed by X-ray structural analysis. The conjugation system of the heterocycle is planar within 0.05 Å, and the C (3) atom deviates from the ring plane by 0.63 Å .
Propiedades
IUPAC Name |
methyl 2-methoxy-6-oxo-7,8-dihydro-5H-quinoline-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-16-10-6-3-7-8(13-10)4-5-9(14)11(7)12(15)17-2/h3,6,11H,4-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVXOOAFILJLJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)C(C(=O)CC2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methoxy-6-oxo-5,6,7,8-tetrahydroquinoline-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

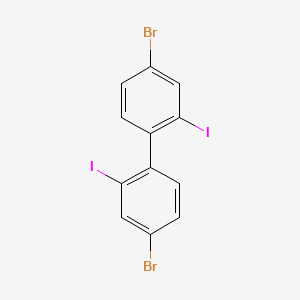
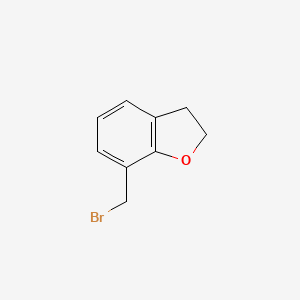
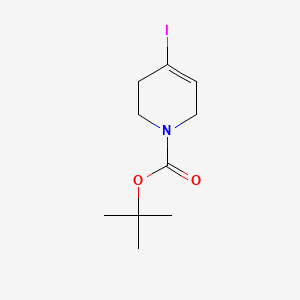
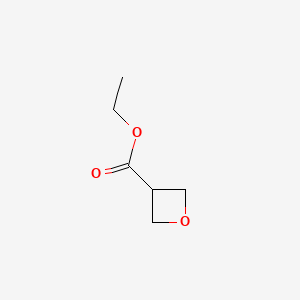

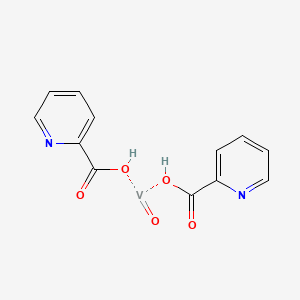
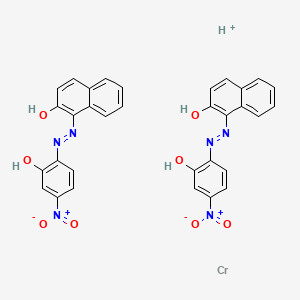

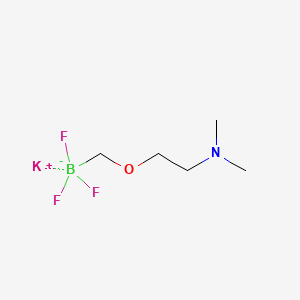
![N-cyclohexylcyclohexanamine;(2R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)pentanoic acid](/img/structure/B599353.png)
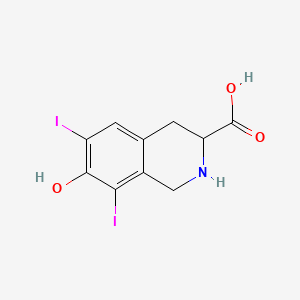
![5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, (4R,8R)-rel-](/img/structure/B599356.png)
